5-(2-(2,3-Dimethylphenoxy)ethyl)-1,3,4-thiadiazol-2-amine

KCC2 cotransporter inhibition Neuronal chloride homeostasis Epilepsy and neuropathic pain target

5-(2-(2,3-Dimethylphenoxy)ethyl)-1,3,4-thiadiazol-2-amine (CAS 842973-63-1, MF: C12H15N3OS, MW: 249.33 g/mol) is a 5-substituted 1,3,4-thiadiazol-2-amine derivative featuring a 2,3-dimethylphenoxyethyl side chain. The compound was originally deposited into the NIH Molecular Libraries Small Molecule Repository and progressed through a quantitative high-throughput screen (qHTS) at the Vanderbilt Screening Center for GPCRs, Ion Channels and Transporters, where it demonstrated antagonist activity against the neuronal K-Cl cotransporter KCC2 (Solute carrier family 12 member with a confirmed EC50 of 6.16 µM in a thallium-flux fluorescence assay using KCC2-overexpressing HEK293 cells.

Molecular Formula C12H15N3OS
Molecular Weight 249.33
CAS No. 842973-63-1
Cat. No. B2623503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-(2,3-Dimethylphenoxy)ethyl)-1,3,4-thiadiazol-2-amine
CAS842973-63-1
Molecular FormulaC12H15N3OS
Molecular Weight249.33
Structural Identifiers
SMILESCC1=C(C(=CC=C1)OCCC2=NN=C(S2)N)C
InChIInChI=1S/C12H15N3OS/c1-8-4-3-5-10(9(8)2)16-7-6-11-14-15-12(13)17-11/h3-5H,6-7H2,1-2H3,(H2,13,15)
InChIKeyIWMMMLSLFRKQMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2-(2,3-Dimethylphenoxy)ethyl)-1,3,4-thiadiazol-2-amine (CAS 842973-63-1): Baseline Identity and Screening Provenance


5-(2-(2,3-Dimethylphenoxy)ethyl)-1,3,4-thiadiazol-2-amine (CAS 842973-63-1, MF: C12H15N3OS, MW: 249.33 g/mol) is a 5-substituted 1,3,4-thiadiazol-2-amine derivative featuring a 2,3-dimethylphenoxyethyl side chain. The compound was originally deposited into the NIH Molecular Libraries Small Molecule Repository and progressed through a quantitative high-throughput screen (qHTS) at the Vanderbilt Screening Center for GPCRs, Ion Channels and Transporters, where it demonstrated antagonist activity against the neuronal K-Cl cotransporter KCC2 (Solute carrier family 12 member 5) with a confirmed EC50 of 6.16 µM in a thallium-flux fluorescence assay using KCC2-overexpressing HEK293 cells [1]. The 2,3-dimethyl substitution pattern on the phenoxy ring distinguishes it from the more common 3,4-, 3,5-, and 2,5-regioisomers within the ChemBridge screening library series, providing a structurally defined starting point for structure-activity relationship (SAR) investigations [2].

Why Generic Substitution of 5-(2-(2,3-Dimethylphenoxy)ethyl)-1,3,4-thiadiazol-2-amine Is Not Supported by Current Evidence


Within the 5-(dimethylphenoxyethyl)-1,3,4-thiadiazol-2-amine congeneric series, the position of the two methyl substituents on the phenoxy ring is not interchangeable without consequence. The 2,3-dimethyl substitution pattern generates a unique steric and electronic environment around the ether oxygen, directly influencing molecular conformation, hydrogen-bonding capacity, and lipophilicity. Computed physicochemical data reveal that the 2,3-isomer (CAS 842973-63-1) exhibits a topological polar surface area (TPSA) of 61.03 Ų and a LogD (pH 7.4) of 2.51 [1], while the 3,5-dimethyl positional isomer (CAS 915920-78-4) shows a significantly higher TPSA of 89.27 Ų and an XLogP of 2.7 . These differences in PSA (~28 Ų delta) are large enough to affect passive membrane permeability and blood-brain barrier penetration potential, meaning that substituting one regioisomer for another in a screening cascade or SAR program can introduce unaccounted-for pharmacokinetic variables that undermine experimental reproducibility [2].

5-(2-(2,3-Dimethylphenoxy)ethyl)-1,3,4-thiadiazol-2-amine: Quantitative Differentiation Evidence for Scientific Procurement


KCC2 Antagonist Potency: 6.16 µM EC50 in HEK293 Thallium Flux Assay Versus Furosemide Reference Standard

The target compound (CAS 842973-63-1) demonstrated a confirmed EC50 of 6.16 µM against human KCC2 in a fluorescence-based thallium-flux assay conducted at the Vanderbilt Screening Center [1]. This represents an approximately 4- to 8-fold improvement in potency over the clinical loop diuretic furosemide, which inhibits KCC2 with reported IC50 values in the 25-50 µM range in equivalent KCC2-overexpressing HEK293 cell systems [2][3]. The compound was classified as 'Active' with a PubChem activity score of 100 (2 or 3 replicates classified as 'fit' in 11-point dose-response curves) [1]. Importantly, this potency falls within a therapeutically relevant mid-micromolar window, providing a usable dynamic range for SAR expansion without the cytotoxicity or off-target liability risks often associated with submicromolar chemotypes.

KCC2 cotransporter inhibition Neuronal chloride homeostasis Epilepsy and neuropathic pain target

Topological Polar Surface Area Differentiation: 61.03 Ų for the 2,3-Dimethyl Isomer Versus 89.27 Ų for the 3,5-Dimethyl Isomer

Computed topological polar surface area (TPSA) data reveal a marked divergence among the dimethylphenoxy regioisomers of the 1,3,4-thiadiazol-2-amine series. The target compound with 2,3-dimethyl substitution exhibits a TPSA of 61.03 Ų [1], whereas the 3,5-dimethyl positional isomer (CAS 915920-78-4) exhibits a TPSA of 89.27 Ų . This ~28 Ų difference is physiochemically significant: established drug-likeness guidelines identify a TPSA threshold of < 60–70 Ų as a strong predictor of favorable passive blood-brain barrier penetration, while compounds exceeding 90 Ų are generally considered to have poor CNS permeability [2]. The 2,3-isomer's TPSA falls at the boundary of this favorable range, in contrast to the 3,5-isomer which exceeds it by a substantial margin.

CNS drug-likeness Blood-brain barrier permeability Computational ADME

Lipophilicity and Hydrogen-Bonding Profile Differentiation Between the 2,3-Dimethyl and 3,4-Dimethyl Regioisomers via Computed LogD and pKa

The target compound (CAS 842973-63-1) carries one hydrogen bond donor (the primary amine on the thiadiazole ring) and has a computed LogD (pH 7.4) of 2.51 with an acid pKa of 14.9, indicating the amine remains essentially non-ionizable under physiological conditions [1]. In contrast, the 3,4-dimethyl regioisomer (CAS 915922-59-7) exhibits subtle but potentially meaningful differences in its hydrogen-bonding surface arising from the altered spatial relationship between the ring methyl groups and the ether oxygen. While direct experimental LogD data for the 3,4-isomer are not publicly available, the 2,3-substitution pattern uniquely places a methyl group ortho to the ether linkage, creating steric hindrance that can restrict rotational freedom of the phenoxyethyl side chain and thereby influence the entropic component of target binding [2]. This ortho-methyl effect is absent in the 3,4-, 3,5-, and 2,5- regioisomers.

Lipophilicity-driven binding Receptor occupancy Physicochemical SAR

Commercially Available Purity Grades: 98% Assay Specification From Multiple Independent Suppliers With Full Analytical Documentation

CAS 842973-63-1 is commercially available from multiple independent suppliers including Leyan (Catalog No. 1800704, 98% purity) , Santa Cruz Biotechnology (Catalog No. sc-317949, 500 mg unit size at $284.00) , and AKSci (Catalog No. 0421AF, 95% minimum purity) . This multi-supplier availability with documented purity specifications of ≥95%–98% reduces single-source procurement risk and enables cross-validation of biological activity across independent batches, a critical consideration for academic screening laboratories and industrial hit-validation workflows where compound identity and purity are primary determinants of assay reproducibility.

Reproducible screening Procurement standardization Quality-controlled reagent

Best Research and Industrial Application Scenarios for 5-(2-(2,3-Dimethylphenoxy)ethyl)-1,3,4-thiadiazol-2-amine (CAS 842973-63-1)


Neuronal KCC2 Inhibitor Probe Development for Epilepsy and Neuropathic Pain Research

The compound's confirmed KCC2 antagonist activity (EC50 = 6.16 µM) with a ~4- to 8-fold potency advantage over the clinical reference furosemide makes it a viable starting scaffold for developing selective KCC2 pharmacological probes. Neuroscience laboratories studying GABAergic inhibitory neurotransmission, chloride homeostasis dysregulation in temporal lobe epilepsy, or KCC2 downregulation in neuropathic pain models can use this compound as a reference tool compound for in vitro target engagement studies [1]. Its physicochemical profile (TPSA = 61.03 Ų, LogD = 2.51) is consistent with CNS drug-likeness, supporting its use in neuronal culture and acute brain slice electrophysiology experiments where passive membrane permeability is required [2].

Regioisomer-Specific SAR Expansion in Medicinal Chemistry Hit-to-Lead Programs

Medicinal chemistry teams pursuing KCC2 or related cation-chloride cotransporter targets can leverage the unique 2,3-dimethyl substitution pattern as a differentiated starting point for SAR exploration. The ortho-methyl group adjacent to the ether oxygen introduces conformational constraint absent in the 3,4-, 3,5-, and 2,5-regioisomers [1]. Systematic exploration of the linker length (ethyl vs. methyl vs. branched), amine substitution, and thiadiazole ring modifications around this scaffold is supported by the commercial availability of multiple closely related analogs for comparative screening [2].

Ion Transporter Screening Library Enrichment with Experimentally Validated KCC2 Chemotypes

Screening core facilities and compound management groups can use this compound as a positive control for KCC2 thallium-flux assay validation and as a pharmacologically annotated member of cation-chloride cotransporter-focused screening subsets. Its proven activity in the PubChem BioAssay AID 1736 format (HEK293-KCC2, FluoZin2-AM dye, 11-point dose-response) provides a directly transferable assay quality control benchmark [1]. The compound's multi-supplier availability at ≥95% purity ensures continuity of supply for longitudinal screening campaigns.

Computational ADME Model Training and Validation with Experimentally Linked Physicochemical Data

Computational chemists building or validating in silico ADME prediction models can utilize this compound as a structurally well-defined data point. The experimentally determined KCC2 cellular activity (EC50 = 6.16 µM from a cell-based transporter assay) is paired with reliable computed descriptors (TPSA = 61.03 Ų, LogD = 2.51) [1][2]. This combination of in vitro pharmacology data with physicochemical characterization supports its use as a calibration compound for models predicting transporter target engagement as a function of molecular properties.

Quote Request

Request a Quote for 5-(2-(2,3-Dimethylphenoxy)ethyl)-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.